molecular formula C15H18O3 B1604291 Ethyl 4-(cyclopentanecarbonyl)benzoate CAS No. 898791-40-7

Ethyl 4-(cyclopentanecarbonyl)benzoate

Cat. No.: B1604291
CAS No.: 898791-40-7
M. Wt: 246.3 g/mol
InChI Key: XRXNMNKZFZUISU-UHFFFAOYSA-N
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Description

Ethyl 4-(cyclopentanecarbonyl)benzoate is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies

The study by Mitsunobu and Yamada (1967) presents a method for preparing esters of carboxylic and phosphoric acid via quaternary phosphonium salts, demonstrating the versatility of ester compounds in synthesis Mitsunobu & Yamada, 1967. This methodology could potentially apply to the synthesis or functionalization of ethyl 4-(cyclopentanecarbonyl)benzoate, highlighting its role in synthetic organic chemistry.

Photocyclodimerization Reactions

Research by Mori et al. (1989) on the UV-light irradiation of alkyl 2,4-dioxopentanoates to afford crystalline cyclodimers underscores the potential of this compound in photochemical transformations Mori et al., 1989. Such reactions are relevant in the development of new materials and in studying the effects of UV light on organic molecules.

Biological Applications

The inhibition of juvenile hormone synthesis by ethyl 4-[(S)-2-benzylhexyloxy)]benzoate in Bombyx mori, as studied by Kaneko et al. (2011), suggests that structurally related compounds like this compound could have implications in entomology and pest management Kaneko et al., 2011.

Material Science and Polymer Chemistry

The role of ethyl benzoate and related esters in catalytic systems, as discussed by Sacchi et al. (1991), can provide insights into the use of this compound in the development of polymers and in improving polymerization processes Sacchi et al., 1991.

Properties

IUPAC Name

ethyl 4-(cyclopentanecarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-4-6-11/h7-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXNMNKZFZUISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642560
Record name Ethyl 4-(cyclopentanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-40-7
Record name Ethyl 4-(cyclopentylcarbonyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(cyclopentanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At −40° C., isopropylmagnesium chloride lithium chloride (13.9 mL, 1.3 M in THF) was added dropwise to a solution of ethyl 4-iodobenzoate (4971 mg, 18.01 mmol) in tetrahydrofuran (30 mL). The solution was stirred at −40° C. for 50 minutes. Copper(I) iodide (1.03 g, 5.4 mmol) was added. The mixture was allowed to warm to −15° C. and stir for 8 minutes. The solution was cooled back to −40° C. and cyclopentanecarbonyl chloride (3580 mg, 27.0 mmol) was added dropwise. The mixture was allowed to gradually warm to 0° C. over 3 hours. The mixture was quenched with 1 N HCl (20 mL) and diluted with ethyl acetate. The mixture was stirred at room temperature for 5 min. A white precipitate formed. The mixture was filtered through celite and the filtrate transferred to a separatory funnel. The layers were separated. The aqueous was extracted twice with ethyl acetate. The combined organics were washed with brine, dried over sodium sulfate, filtered and concentrated. Purification by column chromatography (0-20% ethyl acetate in heptane) gave ethyl 4-(cyclopentanecarbonyl)benzoate as an oil. 1H NMR (400 MHz, CDCl3, δ): 8.13-8.08 (m, 2H), 8.02-7.97 (m, 2H), 4.39 (q, J=7.22 Hz, 2H), 3.77-3.65 (m, 1H), 1.99-1.79 (m, 4H), 1.77-1.60 (m, 4H), 1.40 (t, J=7.22 Hz, 3H).
Quantity
13.9 mL
Type
reactant
Reaction Step One
Quantity
4971 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3580 mg
Type
reactant
Reaction Step Two
Name
Copper(I) iodide
Quantity
1.03 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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